3-Butyl-3-hydroxyisoindolin-1-one
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Overview
Description
3-Butyl-3-hydroxyisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their presence in various natural products and pharmaceutical molecules, exhibiting a broad spectrum of biological activities. The core structure of 3-hydroxyisoindolin-1-ones is found in several bioactive molecules, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butyl-3-hydroxyisoindolin-1-one can be synthesized through several methods. One common approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction . Another method includes the treatment of 2-alkynylbenzoic acids with primary amines, leading to the formation of hydroxyisoindolinones . Additionally, ultrasonic irradiation has emerged as a green synthetic approach, improving reaction rates, yields, and selectivity while applying milder reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves scalable methods such as the ultrasonic-assisted synthesis from 3-alkylidenephtalides. This method is noted for its high efficiency, group tolerance, and the ability to be performed on a multigram scale .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi, R2Zn), Brønsted acids, and chiral phosphoric acids . Conditions often involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
3-Butyl-3-hydroxyisoindolin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-3-hydroxyisoindolin-1-one involves its interaction with molecular targets and pathways. The compound can form acyliminium ion intermediates, which are stable and can undergo various transformations. These intermediates play a crucial role in the compound’s reactivity and biological activity . The presence of functional groups allows it to interact with enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-butylphthalimidine
- 3-Butyl-3-hydroxy-2,3-dihydro-isoindol-1-one
Uniqueness
3-Butyl-3-hydroxyisoindolin-1-one stands out due to its efficient synthesis methods, high yields, and broad spectrum of biological activities. Its ability to form stable intermediates and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-butyl-3-hydroxy-2H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-3-8-12(15)10-7-5-4-6-9(10)11(14)13-12/h4-7,15H,2-3,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGFMBXWPHRCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C(=O)N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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